1-[2,2-Dimethyl-3,3-bis(phenylsulfanyl)cyclopropyl]ethan-1-one
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Overview
Description
1-[2,2-Dimethyl-3,3-bis(phenylsulfanyl)cyclopropyl]ethan-1-one is an organic compound characterized by its unique cyclopropyl structure with two phenylsulfanyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-[2,2-Dimethyl-3,3-bis(phenylsulfanyl)cyclopropyl]ethan-1-one typically involves the cyclopropanation of a suitable precursor, followed by the introduction of phenylsulfanyl groups. The reaction conditions often include the use of strong bases and specific catalysts to facilitate the formation of the cyclopropyl ring and the subsequent substitution reactions.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This could include continuous flow reactors and advanced purification techniques to isolate the desired product efficiently.
Chemical Reactions Analysis
Types of Reactions: 1-[2,2-Dimethyl-3,3-bis(phenylsulfanyl)cyclopropyl]ethan-1-one undergoes various chemical reactions, including:
Oxidation: The phenylsulfanyl groups can be oxidized to sulfoxides or sulfones under specific conditions.
Reduction: The compound can be reduced to remove the phenylsulfanyl groups or to modify the cyclopropyl ring.
Substitution: Nucleophilic substitution reactions can occur at the phenylsulfanyl groups or the cyclopropyl ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperoxybenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.
Substitution: Nucleophiles like thiols, amines, or halides can be used under basic or acidic conditions.
Major Products Formed:
Oxidation: Sulfoxides or sulfones.
Reduction: Dephenylated or modified cyclopropyl derivatives.
Substitution: Various substituted cyclopropyl derivatives depending on the nucleophile used.
Scientific Research Applications
1-[2,2-Dimethyl-3,3-bis(phenylsulfanyl)cyclopropyl]ethan-1-one has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-[2,2-Dimethyl-3,3-bis(phenylsulfanyl)cyclopropyl]ethan-1-one involves its interaction with specific molecular targets. The phenylsulfanyl groups can interact with enzymes or receptors, modulating their activity. The cyclopropyl ring may also play a role in stabilizing the compound’s interaction with its targets, leading to specific biological effects.
Comparison with Similar Compounds
- 1-[2,2-Dimethyl-3,3-bis(phenylsulfanyl)cyclopropyl]methanol
- 1-[2,2-Dimethyl-3,3-bis(phenylsulfanyl)cyclopropyl]ethanol
Comparison: 1-[2,2-Dimethyl-3,3-bis(phenylsulfanyl)cyclopropyl]ethan-1-one is unique due to its ethanone group, which imparts different chemical reactivity and biological activity compared to its alcohol counterparts. The presence of the ethanone group allows for different types of chemical modifications and interactions with biological targets, making it a versatile compound for various applications.
Properties
CAS No. |
83300-63-4 |
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Molecular Formula |
C19H20OS2 |
Molecular Weight |
328.5 g/mol |
IUPAC Name |
1-[2,2-dimethyl-3,3-bis(phenylsulfanyl)cyclopropyl]ethanone |
InChI |
InChI=1S/C19H20OS2/c1-14(20)17-18(2,3)19(17,21-15-10-6-4-7-11-15)22-16-12-8-5-9-13-16/h4-13,17H,1-3H3 |
InChI Key |
JSQKPQSZVYSDPR-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C1C(C1(SC2=CC=CC=C2)SC3=CC=CC=C3)(C)C |
Origin of Product |
United States |
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